

# Borylation of Triarylamines with Boron Triiodide: Application Notes and Protocols

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## Compound of Interest

Compound Name: Boron triiodide

Cat. No.: B077602

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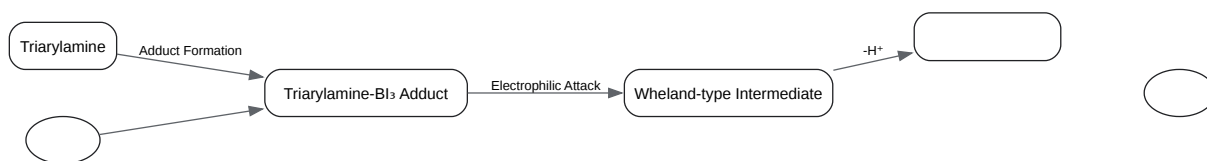
## Introduction

The selective functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, enabling the streamlined construction of complex molecules from simple precursors. The borylation of arenes, in particular, furnishes versatile organoboron intermediates that are amenable to a wide array of subsequent transformations. This document provides detailed application notes and protocols for the electrophilic C-H borylation of triarylamines using **boron triiodide** ( $\text{BI}_3$ ). This methodology, notably advanced by the work of Hatakeyama and coworkers, offers a direct and efficient route to ortho-borylated triarylamine derivatives, which are valuable building blocks in materials science and medicinal chemistry.

**Boron triiodide** is a potent Lewis acid that can activate aromatic C-H bonds towards borylation without the need for a transition metal catalyst. The reaction with triarylamines proceeds with high regioselectivity, favoring the sterically most accessible position ortho to the nitrogen atom. This selectivity is attributed to the formation of an initial amine-**boron triiodide** adduct, which directs the electrophilic borylation to the adjacent C-H bond, followed by the elimination of hydrogen iodide. The resulting diiodoboryl-substituted triarylamines can be readily converted into other valuable derivatives, such as boronic esters and trifluoroborates.

## Reaction Mechanism and Experimental Workflow

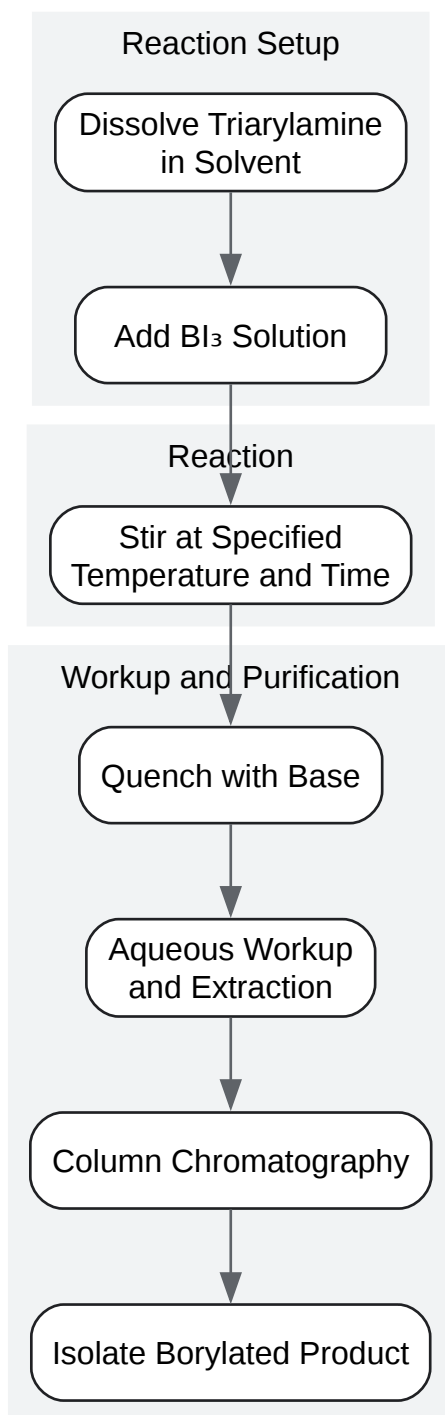
The borylation of triarylamines with **boron triiodide** follows a Lewis acid-mediated electrophilic aromatic substitution pathway. The key steps are outlined below:



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Caption: Proposed mechanism for the ortho-C-H borylation of triarylamines with **boron triiodide**.

A general workflow for a typical borylation experiment is depicted below. This workflow highlights the key stages from reaction setup to the isolation of the borylated product.



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Caption: General experimental workflow for the borylation of triarylamines with **boron triiodide**.

## Quantitative Data Summary

The following table summarizes the results for the borylation of various triarylamine substrates with **boron triiodide**, based on the findings from Hatakeyama and coworkers. The reactions were typically carried out in an appropriate solvent with a specific molar ratio of the triarylamine to **boron triiodide**.

Entry	Triaryl amine Substrate	Molar Ratio (Amine :BI <sub>3</sub> )	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)	Regioselectivity (ortho:meta:para)
1	Triphenylamine	1:1.2	1,2-Dichloroethane	80	12	2-(Diiodoboryl)triphenylamine	85	>99:1:0
2	Tri-p-tolylamine	1:1.2	1,2-Dichloroethane	80	12	2-(Diiodoboryl)-4,4',4''-trimethyltriphenylamine	92	>99:1:0
3	Tri-p-anisylamine	1:1.2	1,2-Dichloroethane	80	12	2-(Diiodoboryl)-4,4',4''-trimethoxytriphenylamine	88	>99:1:0
4	N,N-Diphenyl-1-naphthylamine	1:1.2	1,2-Dichloroethane	80	12	2-(Diiodoboryl)-N,N-diphenyl-1-naphthylamine	75	>99:1:0 (on phenyl ring)

5	N,N-Diphenyl-p-toluidine	1:1.2	1,2-Dichloroethane	80	12	2-(Diiodoboryl)-N,N-diphenyl-p-toluidine	89	>99:1:0
6	9-Phenylcarbazole	1:1.2	1,2-Dichloroethane	80	12	1-(Diiodoboryl)-9-phenylcarbazole	81	>99:1:0

## Experimental Protocols

General Procedure for the Borylation of Triarylamines with **Boron Triiodide**:

Materials:

- Triarylamine substrate (1.0 mmol)
- **Boron triiodide** (1.2 mmol, 1.0 M solution in a suitable solvent like hexanes or CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous 1,2-dichloroethane (10 mL)
- Anhydrous triethylamine (2.0 mmol)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

- Silica gel for column chromatography

#### Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask under an argon atmosphere, dissolve the triarylamine substrate (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL).
- **Addition of Boron Triiodide:** To the stirred solution at room temperature, add a 1.0 M solution of **boron triiodide** (1.2 mL, 1.2 mmol) dropwise over 5 minutes.
- **Reaction:** Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Cool the reaction mixture to 0 °C and quench by the slow addition of anhydrous triethylamine (0.28 mL, 2.0 mmol). Stir for 30 minutes at room temperature.
- **Extraction:** Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the corresponding ortho-diiodoboryl-triarylamine.

Note: **Boron triiodide** is highly sensitive to moisture and air. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and standard Schlenk techniques.

## Applications

### 1. Organic Synthesis:

- **Versatile Intermediates:** The resulting ortho-borylated triarylamines are valuable intermediates that can be readily converted to a variety of other functional groups. For instance, they can undergo Suzuki-Miyaura cross-coupling reactions to form C-C bonds, Chan-Lam coupling for C-N bond formation, and oxidation to introduce a hydroxyl group.

### 2. Materials Science:

- **Organic Light-Emitting Diodes (OLEDs):** Triarylamine derivatives are widely used as hole-transporting materials in OLEDs due to their excellent charge-carrier mobility and thermal stability. The introduction of a boryl group at the ortho position can modulate the electronic properties, such as the HOMO-LUMO energy levels, and influence the molecular packing in the solid state. This can lead to improved device performance, including enhanced efficiency and color purity. Borylated triarylamines have been investigated as emitters in thermally activated delayed fluorescence (TADF) OLEDs.

### 3. Drug Development:

- **Pharmacophore Modification:** Boron-containing compounds have gained significant attention in medicinal chemistry. The introduction of a boronic acid or its derivative into a drug candidate can enhance its biological activity by forming reversible covalent bonds with target proteins. While the direct application of triarylamines borylated with  $\text{BI}_3$  in drug development is an emerging area, the ability to selectively introduce a boryl group onto a triarylamine scaffold opens new avenues for the design of novel therapeutic agents. These modified triarylamines can be explored as inhibitors of various enzymes or as probes for biological systems.

## Spectroscopic Data

The characterization of the borylated triarylamine products is typically performed using multinuclear NMR spectroscopy.

- **$^1\text{H}$  NMR:** The proton NMR spectrum will show characteristic shifts in the aromatic region upon borylation. The ortho-protons adjacent to the diiodoboryl group will experience a significant change in their chemical environment.
- **$^{13}\text{C}$  NMR:** The carbon atom attached to the boron will exhibit a broad signal in the  $^{13}\text{C}$  NMR spectrum due to quadrupolar relaxation of the boron nucleus.
- **$^{11}\text{B}$  NMR:** The  $^{11}\text{B}$  NMR spectrum is a key diagnostic tool for confirming the presence of the boron center. Tricoordinate diiodoboryl groups typically show a broad signal in the downfield region of the spectrum. For example, the  $^{11}\text{B}$  NMR chemical shift for 2-(diiodoboryl)triphenylamine is expected to be in the range of  $\delta$  50-60 ppm.



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